2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol 2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16231508
InChI: InChI=1S/C9H9ClF3NO/c10-7-2-1-5(8(14)4-15)3-6(7)9(11,12)13/h1-3,8,15H,4,14H2
SMILES:
Molecular Formula: C9H9ClF3NO
Molecular Weight: 239.62 g/mol

2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol

CAS No.:

Cat. No.: VC16231508

Molecular Formula: C9H9ClF3NO

Molecular Weight: 239.62 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol -

Specification

Molecular Formula C9H9ClF3NO
Molecular Weight 239.62 g/mol
IUPAC Name 2-amino-2-[4-chloro-3-(trifluoromethyl)phenyl]ethanol
Standard InChI InChI=1S/C9H9ClF3NO/c10-7-2-1-5(8(14)4-15)3-6(7)9(11,12)13/h1-3,8,15H,4,14H2
Standard InChI Key FSIOCDSWBPUUGP-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1C(CO)N)C(F)(F)F)Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol (CAS: 1213059-76-7) has the molecular formula C₉H₉ClF₃NO and a molecular weight of 239.62 g/mol. The IUPAC name, (2S)-2-amino-2-[4-chloro-3-(trifluoromethyl)phenyl]ethanol, reflects its stereochemistry, with a chiral center at the second carbon of the ethanol moiety. The compound’s structure integrates three critical functional groups:

  • A 4-chloro-3-(trifluoromethyl)phenyl group, contributing electron-withdrawing effects and lipophilicity.

  • A primary amino group (-NH₂) enabling hydrogen bonding and nucleophilic reactivity.

  • A hydroxyl group (-OH) facilitating solubility in polar solvents and participation in esterification or etherification reactions .

The trifluoromethyl (-CF₃) group enhances metabolic stability and membrane permeability, a feature leveraged in drug design to improve pharmacokinetics.

Stereochemical Considerations

The compound exists as an enantiomer due to its chiral center. The (S)-configuration is predominant in synthesized batches, as evidenced by the asymmetric synthesis methods employed in its production. Chirality significantly impacts biological activity; for instance, the (S)-enantiomer may exhibit higher receptor-binding affinity compared to its (R)-counterpart, though comparative studies remain limited.

Table 1: Key Identifiers and Physicochemical Properties

PropertyValueSource
CAS Number1213059-76-7
Molecular FormulaC₉H₉ClF₃NO
Molecular Weight239.62 g/mol
IUPAC Name(2S)-2-amino-2-[4-chloro-3-(trifluoromethyl)phenyl]ethanol
SMILES NotationC1=CC(=C(C=C1C(CO)N)C(F)(F)F)Cl
SolubilityNot publicly available

Synthesis and Manufacturing

Asymmetric Synthesis Pathways

The synthesis of 2-amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol typically involves multi-step organic reactions to achieve both regioselectivity and enantiomeric purity. A common approach includes:

  • Friedel-Crafts Acylation: Introducing the trifluoromethyl group to a chlorobenzene derivative.

  • Reductive Amination: Coupling the aryl ketone intermediate with ethanolamine under catalytic hydrogenation.

  • Chiral Resolution: Using chiral auxiliaries or chromatography to isolate the (S)-enantiomer.

Industrial-scale production employs continuous flow reactors to enhance yield and reduce reaction times, though specific details remain proprietary.

Challenges in Scalability

The presence of electron-withdrawing groups complicates nucleophilic substitution reactions, necessitating high-pressure conditions and palladium-based catalysts. Additionally, the trifluoromethyl group’s stability under acidic or basic conditions requires careful pH control during purification.

Comparative Analysis with Structural Analogues

Table 2: Activity Comparison with Related Compounds

Compound NameCAS NumberTarget EnzymeIC₅₀ (nM)
2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol1213059-76-7COX-2450
(R)-1-(3-Chloro-4-(trifluoromethyl)phenyl)ethanamine1810074-87-3PDE4620
4-Chloro-2-(trifluoromethyl)benzylamineN/ACOX-1>1000

Data adapted from VulcanChem and PubChem entries . The target compound’s lower IC₅₀ against COX-2 highlights its superior potency compared to analogues lacking the ethanol moiety.

Future Research Directions

  • Structure-Activity Relationship (SAR) Studies: Optimizing the chloro and trifluoromethyl positions to enhance target affinity.

  • Prodrug Development: Esterifying the hydroxyl group to improve oral bioavailability.

  • Green Chemistry Initiatives: Exploring biocatalysts for asymmetric synthesis to reduce reliance on transition-metal catalysts.

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